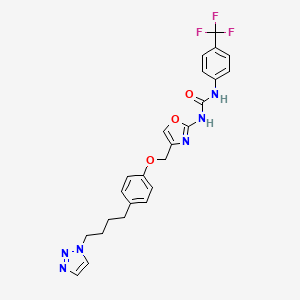

MrgprX2 antagonist-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H23F3N6O3 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

1-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-oxazol-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C24H23F3N6O3/c25-24(26,27)18-6-8-19(9-7-18)29-22(34)31-23-30-20(16-36-23)15-35-21-10-4-17(5-11-21)3-1-2-13-33-14-12-28-32-33/h4-12,14,16H,1-3,13,15H2,(H2,29,30,31,34) |

InChI Key |

FMAUNNHWYUDVKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Potent MrgprX2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in the fields of immunology and pharmacology. Predominantly expressed on mast cells, this receptor is a key mediator of IgE-independent degranulation, playing a significant role in a variety of inflammatory and allergic conditions, including urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions. The development of potent and selective MrgprX2 antagonists, therefore, represents a promising therapeutic strategy for these mast cell-mediated disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of a representative potent MrgprX2 antagonist, herein exemplified by the well-characterized "Compound B," a heteroaryl acetamide derivative. Furthermore, it details the experimental protocols for the in vitro and in vivo evaluation of such antagonists and visualizes the key signaling pathways and experimental workflows. While the specific "MrgprX2 antagonist-6 (compound 9)" is noted as an anti-allergic agent that inhibits mast cell degranulation, detailed public data on its synthesis and pharmacological profile are limited. Consequently, this guide leverages the extensive publicly available data for Compound B and other notable antagonists like the diaryl urea-based C9 and C9-6 to provide a comprehensive technical resource.

Discovery of Potent MrgprX2 Antagonists

The journey to identify potent and selective MrgprX2 antagonists has employed a combination of high-throughput screening (HTS), computational modeling, and subsequent medicinal chemistry optimization.

High-Throughput Screening (HTS): The initial discovery of lead compounds often originates from HTS campaigns. In the case of antagonists like Compound B, a calcium mobilization assay using HEK293 cells overexpressing human MrgprX2 and the promiscuous G-protein Gα15 is a common primary screening method. This assay allows for the rapid identification of compounds that can inhibit the intracellular calcium influx triggered by an MrgprX2 agonist, such as Cortistatin 14.

Computational Approaches: Structure-based drug design has also been instrumental. By developing homology models of the MrgprX2 receptor, virtual screening of large compound libraries can identify potential binders. This in silico approach, followed by in vitro validation, has successfully identified novel antagonist scaffolds.

Lead Optimization: Initial hits from HTS or in silico screening often require extensive medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. For instance, Compound B emerged from multiple iterations of chemical modifications of an original HTS hit, leading to a molecule with an excellent in vivo pharmacokinetic profile and enhanced potency. Similarly, the diaryl urea-based antagonists C9 and C9-6 were developed through analog optimization of an initial lead compound.

Synthesis of a Representative MrgprX2 Antagonist (Heteroaryl Acetamide Scaffold)

While the precise, step-by-step synthesis of proprietary compounds like Compound B is not publicly disclosed, the general synthetic route for heteroaryl acetamide-based MrgprX2 antagonists can be inferred from patent literature (e.g., WO 2022/073904 A1). The synthesis typically involves the coupling of a substituted heteroaryl acetic acid derivative with a suitable amine.

General Synthetic Scheme:

A plausible synthetic pathway would involve the following key steps:

-

Preparation of the Heteroaryl Acetic Acid Intermediate: This can be achieved through various established synthetic methodologies, depending on the specific heteroaryl core. This may involve multi-step synthesis starting from commercially available building blocks.

-

Amide Coupling: The synthesized heteroaryl acetic acid is then coupled with a desired amine using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Purification: The final compound is purified using techniques like column chromatography or preparative HPLC to yield the desired MrgprX2 antagonist.

Pharmacological Characterization and Data

The pharmacological profile of a novel MrgprX2 antagonist is established through a series of in vitro and in vivo assays. Below are tabulated data for representative potent antagonists, primarily focusing on Compound B.

Table 1: In Vitro Potency of Representative MrgprX2 Antagonists [1][2]

| Antagonist | Assay Type | Cell Line | Agonist | IC50 / pIC50 |

| Compound B | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | pIC50 = 9.1 |

| Mast Cell Degranulation (Tryptase Release) | Freshly Isolated Human Skin Mast Cells | Substance P (10 µM) | IC50 = 0.42 nM (pIC50 = 9.38 ± 0.23) | |

| Mast Cell Degranulation (β-hexosaminidase) | LAD2 Mast Cells | Cortistatin 14 | Potent Inhibition | |

| Mast Cell Degranulation (β-hexosaminidase) | LAD2 Mast Cells | Substance P | Potent Inhibition | |

| Mast Cell Degranulation (β-hexosaminidase) | LAD2 Mast Cells | Compound 48/80 | Potent Inhibition | |

| Mast Cell Degranulation (β-hexosaminidase) | LAD2 Mast Cells | PACAP-27 | Potent Inhibition | |

| Mast Cell Degranulation (β-hexosaminidase) | LAD2 Mast Cells | PAMP-12 | Potent Inhibition | |

| Compound A | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | Potent Inhibition |

| C9 | Calcium Mobilization | HEK293-MRGPRX2 | (R)-ZINC-3573 | Kᵢ = 43 nM |

| Mast Cell Degranulation (β-hexosaminidase) | RBL-MRGPRX2 | Substance P, PAMP-12, Rocuronium | IC50 ≈ 300 nM | |

| C9-6 | Calcium Mobilization | HEK293-MRGPRX2 | (R)-ZINC-3573 | Kᵢ = 58 nM |

Table 2: In Vivo Efficacy of Compound B [1]

| Animal Model | Agonist | Administration Route of Compound B | Dose | Outcome |

| Human MRGPRX2 Knock-in Mice | Compound 48/80 (intradermal) | Oral | 3 mg/kg | Significant blockade of itch response |

| Human MRGPRX2 Knock-in Mice | Compound 48/80 (1 µg/mL) | In vitro treatment of peritoneal mast cells | 100 nM | Complete antagonization of mast cell activation |

Experimental Protocols

In Vitro Assays

4.1.1. Calcium Mobilization Assay

-

Objective: To assess the ability of a compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing MrgprX2.

-

Cell Line: HEK293 cells stably co-expressing human MrgprX2 and Gα15.

-

Protocol:

-

Plate HEK293-MRGPRX2/Gα15 cells in a 96-well plate and culture overnight.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells with assay buffer.

-

Add the test antagonist at various concentrations and incubate for a specified time (e.g., 15 minutes).

-

Add a pre-determined EC80 concentration of an MrgprX2 agonist (e.g., Cortistatin 14).

-

Measure the fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.

-

Calculate the percent inhibition and determine the IC50 value.

-

4.1.2. Mast Cell Degranulation Assay (β-hexosaminidase Release)

-

Objective: To measure the inhibition of mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

-

Cell Lines: LAD2 human mast cell line or primary human mast cells.

-

Protocol:

-

Seed mast cells in a 96-well plate.

-

Pre-incubate the cells with the test antagonist at various concentrations for 30 minutes at 37°C.

-

Stimulate the cells with an MrgprX2 agonist (e.g., Substance P, Compound 48/80) for 30 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and an aliquot of cell lysate (for total β-hexosaminidase content).

-

Incubate the supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop the reaction and measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release and the inhibition by the antagonist.

-

In Vivo Assay

4.2.1. Agonist-Induced Itch Model in Human MRGPRX2 Knock-in Mice

-

Objective: To evaluate the in vivo efficacy of an MrgprX2 antagonist in reducing itch behavior.

-

Animal Model: Mice in which the murine Mrgprb2 gene is replaced with the human MRGPRX2 gene.

-

Protocol:

-

Administer the test antagonist orally or via another appropriate route to the mice.

-

After a specified pre-treatment time, inject an MrgprX2 agonist (e.g., Compound 48/80) intradermally into the rostral back or cheek of the mice.

-

Immediately place the mice in observation chambers and record their scratching behavior for a defined period (e.g., 30 minutes).

-

Quantify the number of scratching bouts.

-

Compare the scratching behavior between the vehicle-treated and antagonist-treated groups to determine the efficacy of the antagonist.

-

Mandatory Visualizations

MrgprX2 Signaling Pathway

Caption: Simplified MrgprX2 signaling pathway leading to mast cell degranulation.

Experimental Workflow for Antagonist Evaluation

Caption: General workflow for the discovery and evaluation of MrgprX2 antagonists.

Conclusion

The discovery and development of potent and selective MrgprX2 antagonists hold significant promise for the treatment of a range of mast cell-driven inflammatory and allergic diseases. Through a combination of modern drug discovery techniques, including high-throughput screening and structure-based design, novel chemical entities such as the heteroaryl acetamide "Compound B" and the diaryl ureas "C9" and "C9-6" have been identified and extensively characterized. This technical guide has provided a comprehensive overview of the discovery process, a representative synthetic approach, and detailed experimental protocols for the pharmacological evaluation of these antagonists. The data presented underscore the potential of MrgprX2-targeted therapies and provide a foundational resource for researchers in the field. Further investigation into the clinical utility of these compounds is eagerly anticipated.

References

Unraveling the Mechanism of MrgprX2 Antagonist-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of MrgprX2 antagonist-6, a significant modulator of mast cell activity. This document provides a comprehensive overview of its molecular interactions, impact on signaling pathways, and functional consequences in relevant cellular models, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to MrgprX2 and its Role in Mast Cell Activation

The Mas-related G protein-coupled receptor X2 (MrgprX2) is a key receptor primarily expressed on mast cells and sensory neurons.[1] It plays a crucial role in non-IgE-mediated immune responses, distinguishing it from classical allergic pathways.[2] Activation of MrgprX2 by a diverse range of ligands, including neuropeptides like Substance P (SP), and certain FDA-approved drugs, triggers mast cell degranulation.[2][3] This process releases a cascade of inflammatory mediators such as histamine, tryptase, and cytokines, contributing to the pathophysiology of various inflammatory and allergic conditions, as well as pain and itch sensations.[1]

This compound: An Inverse Agonist Targeting Mast Cell Activation

This compound, also identified as compound C9-6 , is a potent and selective small molecule that functions as an inverse agonist of the MrgprX2 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, thereby reducing its basal, or constitutive, activity. This mechanism allows this compound to effectively suppress both agonist-induced and baseline receptor signaling.

Binding Affinity and Potency

This compound, and its close analog C9, have demonstrated significant potency in inhibiting MrgprX2 activity. The inhibitory constant (Ki) for C9-6 has been determined to be 58 nM in a calcium mobilization assay using HEK293 cells expressing MrgprX2 and stimulated with the agonist ZINC-3573. The related compound, C9, exhibits a Ki of 43 nM in the same assay system and an IC50 of approximately 300 nM for the inhibition of degranulation in RBL-2H3 cells expressing MrgprX2.

Core Mechanism of Action: Inhibition of Downstream Signaling

MrgprX2 activation initiates a cascade of intracellular signaling events. The receptor couples to both Gq and Gi heterotrimeric G proteins.

-

Gq Pathway: The Gq alpha subunit activates phospholipase C beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical trigger for mast cell degranulation.

-

Gi Pathway: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can contribute to chemotaxis.

-

β-Arrestin Pathway: In addition to G protein signaling, MrgprX2 can also recruit β-arrestins, which mediate receptor internalization and can initiate separate signaling cascades.

This compound (C9-6) and C9 exert their inhibitory effects by preventing these initial activation steps. As inverse agonists, they stabilize the inactive state of MrgprX2, thereby inhibiting both basal and agonist-induced G protein activation and subsequent calcium mobilization. Furthermore, C9 has been shown to inhibit β-arrestin recruitment to the receptor.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (C9-6) and related antagonists for easy comparison.

Table 1: Inhibitory Potency of MrgprX2 Antagonists in Calcium Mobilization Assays

| Compound | Assay System | Agonist | Potency (Ki) | Reference |

| This compound (C9-6) | HEK293 cells expressing MrgprX2 | ZINC-3573 | 58 nM | |

| C9 | HEK293 cells expressing MrgprX2 | ZINC-3573 | 43 nM | |

| Compound A | HEK293 cells expressing MrgprX2 | Cortistatin-14 | IC50 = 50 nM | |

| Compound B | HEK293 cells expressing MrgprX2 | Cortistatin-14 | IC50 = 2.9 nM |

Table 2: Inhibitory Potency of MrgprX2 Antagonists in Mast Cell Degranulation Assays

| Compound | Assay System | Agonist(s) | Potency (IC50) | Reference |

| C9 | RBL-2H3 cells expressing MrgprX2 | SP, PAMP-12, Rocuronium | ~300 nM | |

| Compound A | LAD2 human mast cells | Cortistatin-14 | 22.8 nM | |

| Compound B | LAD2 human mast cells | Cortistatin-14 | 1.0 nM | |

| Compound B | Freshly isolated human skin mast cells | Substance P | 0.42 nM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular Calcium Mobilization Assay

This protocol is a synthesized methodology based on common practices for measuring intracellular calcium flux in response to GPCR activation and inhibition.

Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in HEK293 cells stably expressing MrgprX2.

Materials:

-

HEK293 cells stably expressing human MrgprX2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid (optional)

-

MrgprX2 agonist (e.g., ZINC-3573, Substance P)

-

This compound (C9-6)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with fluid injection capabilities (e.g., FlexStation)

Procedure:

-

Cell Plating: Seed HEK293-MrgprX2 cells into 96-well plates at a density of 40,000-80,000 cells per well and culture overnight.

-

Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye extrusion.

-

Cell Loading: Wash the cells once with HBSS. Add 100 µL of the dye loading solution to each well and incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

-

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well after the final wash.

-

Antagonist Incubation: Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader set to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Record a baseline fluorescence for 10-20 seconds.

-

Agonist Injection and Data Acquisition: The instrument's injector adds a pre-determined concentration of the MrgprX2 agonist to the wells. Continue recording the fluorescence intensity for at least 120 seconds to capture the peak calcium response.

-

Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated. For antagonist studies, the inhibition of the agonist response is calculated relative to control wells (agonist alone) and dose-response curves are generated to determine the Ki or IC50 value.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol is a synthesized methodology for assessing mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Objective: To determine the inhibitory effect of this compound on agonist-induced degranulation of mast cells (e.g., LAD2 or RBL-2H3 cells expressing MrgprX2).

Materials:

-

Mast cell line (LAD2 or RBL-MrgprX2)

-

Tyrode's buffer or HEPES buffer supplemented with BSA

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80)

-

This compound (C9-6)

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer (pH 4.5)

-

Stop solution: Glycine buffer (pH 10.7)

-

Triton X-100 (for cell lysis to measure total release)

-

96-well V-bottom microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Preparation: Harvest mast cells, wash, and resuspend in buffer at a concentration of 0.5-1 x 10^6 cells/mL.

-

Antagonist Incubation: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 25 µL of buffer containing various concentrations of this compound (or vehicle control) and incubate for 5-15 minutes at 37°C.

-

Agonist Stimulation: Add 25 µL of the MrgprX2 agonist at a pre-determined concentration (e.g., EC80) to the wells. For total release control wells, add Triton X-100 (final concentration 0.1-1%). For spontaneous release (baseline) wells, add buffer only. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the degranulation reaction by placing the plate on ice or by centrifuging at 4°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate.

-

Enzymatic Reaction: Add 50 µL of the PNAG substrate solution to each well containing the supernatant. Incubate for 60-90 minutes at 37°C.

-

Stopping the Reaction: Add 100 µL of the stop solution to each well. The solution will turn yellow.

-

Absorbance Measurement: Read the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated using the formula: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100 Inhibition curves are then plotted to determine the IC50 of the antagonist.

In Vivo Relevance and Therapeutic Potential

While direct in vivo studies on this compound (C9-6) are limited in the public domain, research on other potent MrgprX2 antagonists, such as Compound B, highlights the therapeutic potential of this class of molecules. In a humanized mouse model, oral administration of Compound B was shown to significantly block itch responses induced by an MrgprX2 agonist. These findings support the investigation of MrgprX2 antagonists for the treatment of mast cell-driven allergic and inflammatory skin disorders.

Conclusion

This compound (C9-6) is a potent and selective inverse agonist that effectively inhibits MrgprX2 signaling. Its mechanism of action involves stabilizing the inactive state of the receptor, thereby preventing G protein activation, intracellular calcium mobilization, and subsequent mast cell degranulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the modulation of MrgprX2 for therapeutic purposes. The promising in vivo data from related compounds further underscores the potential of this therapeutic strategy for a range of inflammatory and allergic conditions.

References

- 1. kactusbio.com [kactusbio.com]

- 2. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

The Structure-Activity Relationship of MrgprX2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Mas-related G-protein coupled receptor X2 (MrgprX2) has emerged as a critical target in drug discovery, primarily due to its significant role in mediating non-IgE-dependent mast cell activation and its implications in a variety of inflammatory and allergic conditions.[1][2][3][4][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of MrgprX2 antagonists, offering a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting this receptor.

Introduction to MrgprX2

MrgprX2 is a G-protein coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons. Activation of MrgprX2 by a wide range of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and various small molecule drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine and cytokines. This process is implicated in pseudo-allergic drug reactions, chronic itch, pain, and inflammatory skin disorders like atopic dermatitis and chronic spontaneous urticaria. Consequently, the development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy.

MrgprX2 Signaling Pathways

MrgprX2 activation initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi proteins. Gαq activation stimulates phospholipase C beta (PLCβ), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), culminating in mast cell degranulation. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Recent studies also suggest a connection between MrgprX2 activation and the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway.

MrgprX2 Signaling Cascade

Structure-Activity Relationship of MrgprX2 Antagonists

The development of small molecule antagonists for MrgprX2 has been an area of active research. While a specific compound series denoted "antagonist-6" is not prominently featured in publicly available literature, SAR studies on several distinct chemical scaffolds have provided valuable insights into the structural requirements for potent and selective MrgprX2 inhibition.

The ligand-binding pocket of MrgprX2 is characterized by a wide-open and negatively charged region, which accommodates a diverse range of cationic agonists. Antagonists have been developed to bind within this pocket, preventing the conformational changes required for receptor activation.

Key Structural Features for Antagonism:

-

Heteroaryl Acetamides: A class of potent antagonists has been identified featuring a heteroaryl acetamide core. The specific nature and substitution patterns on the aryl and acetamide moieties are critical for activity.

-

Low Molecular Weight Analogs: Structure-based drug discovery has led to the identification of low molecular weight antagonists that are thought to bind to a specific sub-pocket within the receptor.

-

Inverse Agonism: Some antagonists, such as compounds C9 and C9-6, have been shown to exhibit inverse agonist activity, indicating they can inhibit the basal activity of the receptor.

The following table summarizes publicly available quantitative data for representative MrgprX2 antagonists.

| Compound | Scaffold | Assay Type | Agonist | IC50 (nM) | Reference |

| Compound A | Heteroaryl acetamide | Ca2+ Mobilization | Cortistatin 14 | ~10 | |

| Compound B | Heteroaryl acetamide | Ca2+ Mobilization | Cortistatin 14 | ~1 | |

| Compound B | Mast Cell Degranulation (Tryptase Release) | Substance P | 0.42 | ||

| C9 | Low MW analog | Ca2+ Mobilization | (R)-ZINC-3573 | ~100 | |

| C9-6 | Low MW analog | Ca2+ Mobilization | (R)-ZINC-3573 | ~50 |

Experimental Protocols for Antagonist Characterization

The identification and characterization of MrgprX2 antagonists rely on a series of robust in vitro and ex vivo assays.

High-Throughput Screening (HTS) - Calcium Mobilization Assay

This is a primary screening assay to identify potential MrgprX2 modulators.

-

Cell Line: HEK293 cells stably co-expressing human MrgprX2 and a promiscuous G-protein alpha subunit, such as Gα15, are commonly used.

-

Principle: MrgprX2 activation leads to an increase in intracellular calcium concentration. This is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded in 384-well plates and loaded with the fluorescent calcium indicator.

-

For antagonist screening, cells are pre-incubated with the test compounds.

-

An MrgprX2 agonist (e.g., Cortistatin 14 at an EC80 concentration) is then added.

-

The change in fluorescence intensity is measured using a plate reader (e.g., FLIPR).

-

A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

-

Mast Cell Degranulation Assay

This functional assay confirms the ability of antagonists to inhibit mast cell activation.

-

Cell Line: Human mast cell lines such as LAD2 are utilized. Alternatively, primary human mast cells isolated from skin can be used for greater physiological relevance.

-

Principle: Mast cell degranulation results in the release of various mediators, including β-hexosaminidase and tryptase.

-

Procedure (β-hexosaminidase release):

-

Mast cells are washed and resuspended in a suitable buffer.

-

Cells are pre-incubated with varying concentrations of the antagonist.

-

An MrgprX2 agonist (e.g., Substance P, Compound 48/80) is added to induce degranulation.

-

The reaction is stopped, and the supernatant is collected after centrifugation.

-

The amount of released β-hexosaminidase in the supernatant is quantified by measuring the cleavage of a fluorogenic or chromogenic substrate.

-

Total cellular β-hexosaminidase is determined by lysing the cells. The percentage of degranulation is calculated as the ratio of released to total β-hexosaminidase.

-

Ex Vivo Human Skin Explant Model

This model provides a more physiologically relevant system to assess antagonist efficacy.

-

Methodology: A microdialysis probe is inserted into a human skin explant to allow for the intradermal delivery of compounds and simultaneous collection of released biomarkers.

-

Procedure:

-

The skin explant is perfused with a physiological buffer.

-

The MrgprX2 antagonist is delivered through the microdialysis probe.

-

An MrgprX2 agonist (e.g., Substance P) is then co-perfused to stimulate mast cells within the skin.

-

The dialysate is collected and analyzed for histamine content using methods like ELISA or LC-MS/MS.

-

Inhibition of agonist-induced histamine release demonstrates the antagonist's activity in a tissue context.

-

Workflow for MrgprX2 Antagonist Development

Conclusion and Future Directions

The development of MrgprX2 antagonists represents a highly promising avenue for the treatment of a range of mast cell-driven disorders. A deep understanding of the structure-activity relationships is paramount for the design of potent, selective, and drug-like molecules. Future research will likely focus on elucidating the high-resolution crystal structure of MrgprX2 in complex with various antagonists to facilitate structure-based drug design. Furthermore, the exploration of novel chemical scaffolds and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the therapeutic potential of MrgprX2 antagonism into clinical reality. The use of advanced screening techniques, such as virtual screening based on predicted protein structures, may also accelerate the discovery of novel antagonist candidates.

References

- 1. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kactusbio.com [kactusbio.com]

- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

Endogenous Ligands for the MrgprX2 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known endogenous ligands for the Mas-related G protein-coupled receptor X2 (MrgprX2), a critical receptor in non-IgE-mediated mast cell activation and a key player in inflammatory and pseudo-allergic reactions. This document details the diverse classes of these ligands, their quantitative potencies, the signaling pathways they trigger, and the experimental methodologies used for their characterization.

Introduction to MrgprX2

The Mas-related G protein-coupled receptor X2 (MrgprX2) is a primate-specific receptor predominantly expressed on mast cells, particularly in the skin, as well as on sensory neurons.[1] Its activation by a wide array of endogenous and exogenous cationic molecules leads to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine and tryptase, independent of the classical IgE/FcεRI pathway.[2] This positions MrgprX2 as a significant target in the study of neurogenic inflammation, host defense, pain, itch, and adverse drug reactions.[3]

Endogenous Ligands of MrgprX2

A growing number of endogenous molecules have been identified as agonists for MrgprX2. These can be broadly categorized into neuropeptides, antimicrobial peptides (also known as host defense peptides), proteases, and eosinophil granule proteins.

Neuropeptides

Several neuropeptides, often released from sensory nerve endings in close proximity to mast cells, are potent activators of MrgprX2. This interaction forms a key component of neuro-immune crosstalk.

-

Substance P (SP): A well-characterized inflammatory neuropeptide, SP is a potent agonist of MrgprX2.[4] It serves as a "balanced" agonist, activating both G protein-dependent and β-arrestin-dependent signaling pathways.[5]

-

Cortistatin-14 (CST-14): This neuropeptide is a high-potency ligand for MrgprX2 and has been shown to induce mast cell degranulation and wheal-and-flare reactions in human skin.

-

Proadrenomedullin N-Terminal 12-Amino Acid Peptide (PAMP-12): Derived from the proadrenomedullin precursor, PAMP-12 is another endogenous peptide that activates MrgprX2.

-

ProSAAS-Derived Peptides: Peptides derived from the proSAAS precursor, such as big LEN and PEN, are found in neuroendocrine tissues and have been shown to have neuropeptide functions. Their role as direct MrgprX2 ligands is an area of ongoing investigation.

-

Secretoneurin: While less extensively characterized in the context of MrgprX2, secretoneurin is another neuropeptide with the potential to interact with this receptor.

Antimicrobial and Host Defense Peptides (HDPs)

These peptides are crucial components of the innate immune system and can activate mast cells via MrgprX2 as part of the host defense response.

-

LL-37: A human cathelicidin antimicrobial peptide, LL-37 is released by various cells, including keratinocytes and neutrophils, and potently activates MrgprX2.

-

Human β-defensins (hBDs): This family of antimicrobial peptides, particularly hBD2 and hBD3, are expressed by epithelial cells and can induce mast cell degranulation through MrgprX2.

Proteases

Certain endogenous proteases can directly activate MrgprX2, linking proteolytic activity to mast cell-mediated inflammation.

-

Cathepsin S: This cysteine protease, often released by antigen-presenting cells, can activate MrgprX2 and is implicated in conditions like asthma and itch.

Eosinophil Granule Proteins

Proteins released from eosinophils, key cells in allergic inflammation, can also trigger mast cell degranulation via MrgprX2.

-

Major Basic Protein (MBP) and Eosinophil Cationic Protein (ECP): These highly cationic proteins stored in eosinophil granules can act as MrgprX2 agonists.

Quantitative Data on Endogenous Ligand Potency

The potency of endogenous ligands at the MrgprX2 receptor is typically quantified by their half-maximal effective concentration (EC50) in various functional assays. The following tables summarize the available quantitative data.

| Neuropeptide | Assay Type | Cell Type | EC50 | Citation |

| Substance P | Calcium Mobilization | LAD2 cells | 1.8 µM | |

| Substance P | β-Hexosaminidase Release | LAD2 cells | 5.9 µM | |

| Substance P | CCL2 Release | LAD2 cells | 1.8 µM | |

| Substance P | Calcium Mobilization | RBL-MRGPRX2 cells | 3.07 µM | |

| Cortistatin-14 | Mast Cell Degranulation | Human Skin Mast Cells | ~100-1000 nM | |

| PAMP-12 | β-arrestin recruitment | HEK293 cells | - |

Note: EC50 values can vary depending on the specific cell line, assay conditions, and readout used.

MrgprX2 Signaling Pathways

Activation of MrgprX2 by its endogenous ligands initiates a cascade of intracellular signaling events that ultimately lead to mast cell degranulation and cytokine synthesis. The receptor can signal through both G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

MrgprX2 couples to heterotrimeric G proteins, primarily of the Gq and Gi families.

-

Gq Pathway: Ligand binding induces a conformational change in MrgprX2, activating Gαq. Gαq, in turn, activates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical step for the fusion of granular membranes with the plasma membrane, leading to degranulation.

-

Gi Pathway: Activation of the Gi pathway by MrgprX2 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunits released from Gi can also contribute to the activation of PLCβ and other downstream effectors.

Both Gq and Gi pathways are considered crucial for maximal mast cell degranulation mediated by MrgprX2.

Caption: MrgprX2 G protein-dependent signaling pathways.

β-Arrestin-Dependent Signaling

In addition to G protein coupling, ligand binding to MrgprX2 can also promote the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2). This pathway plays a crucial role in:

-

Receptor Desensitization and Internalization: β-arrestin recruitment, particularly by β-arrestin-1, can lead to the phosphorylation of the receptor, uncoupling it from G proteins, and subsequent internalization from the cell surface. This serves as a negative feedback mechanism to terminate signaling.

-

G Protein-Independent Signaling: β-arrestins can act as scaffolds for other signaling molecules, such as kinases like ERK1/2, initiating signaling cascades that are independent of G protein activation.

Ligands are often classified based on their ability to activate these pathways:

-

Balanced Agonists: Activate both G protein and β-arrestin pathways (e.g., Substance P, Compound 48/80).

-

Biased Agonists: Preferentially activate one pathway over the other. For instance, some ligands may be G protein-biased, causing degranulation with minimal receptor internalization.

Caption: MrgprX2 β-arrestin-dependent signaling pathway.

Experimental Protocols

Characterizing the interaction of endogenous ligands with MrgprX2 involves a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Principle: Cells expressing MrgprX2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon ligand binding and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably or transiently expressing MrgprX2 in appropriate media.

-

For the assay, seed the cells into black, clear-bottom 96-well or 384-well plates and grow to 90-100% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage from the cells).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

-

-

Ligand Preparation:

-

Prepare serial dilutions of the endogenous ligand in an appropriate assay buffer.

-

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence microplate reader (e.g., FlexStation).

-

Establish a baseline fluorescence reading for each well.

-

Use the instrument's integrated fluidics to add the ligand solutions to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the ligand concentration to generate a dose-response curve and calculate the EC50 value.

-

Caption: Experimental workflow for a calcium mobilization assay.

Mast Cell Degranulation Assays

These assays quantify the release of granular contents from mast cells upon stimulation. The two most common readouts are β-hexosaminidase and histamine release.

Principle: β-hexosaminidase is an enzyme stored in mast cell granules. When mast cells degranulate, this enzyme is released into the supernatant. Its activity can be measured by providing a substrate that, when cleaved, produces a colored or fluorescent product.

Detailed Methodology:

-

Cell Stimulation:

-

Culture a mast cell line (e.g., LAD2 or RBL-2H3 expressing MrgprX2) or primary mast cells.

-

Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Aliquot the cell suspension into a 96-well plate.

-

Add various concentrations of the endogenous ligand and incubate at 37°C for 30 minutes.

-

Include a negative control (buffer only) and a positive control for total lysis (e.g., Triton X-100).

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

Enzymatic Reaction:

-

Add the supernatant to a new plate containing the substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Incubate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed.

-

-

Measurement and Analysis:

-

Stop the reaction by adding a stop solution (e.g., glycine buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

Calculate the percentage of β-hexosaminidase release relative to the total lysis control.

-

Principle: Histamine is a primary mediator stored in mast cell granules. Its release can be quantified using methods like ELISA or other immunoassays.

Detailed Methodology:

-

Cell Stimulation:

-

Follow the same cell stimulation procedure as for the β-hexosaminidase assay.

-

-

Supernatant Collection and Histamine Measurement:

-

Collect the supernatant after cell stimulation.

-

Measure the histamine concentration in the supernatant using a commercially available Histamine ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of histamine released and express it as a percentage of the total histamine content (determined from lysed cells).

-

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the activated MrgprX2 receptor at the cell membrane.

Principle: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation (EFC). In this system, MrgprX2 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement each other, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Detailed Methodology:

-

Cell Culture:

-

Use a cell line engineered to co-express the tagged MrgprX2 and β-arrestin constructs (e.g., PathHunter® cells).

-

Plate the cells in a white, solid-bottom microplate suitable for luminescence measurements.

-

-

Ligand Stimulation:

-

Add serial dilutions of the endogenous ligand to the cells.

-

Incubate at 37°C or room temperature for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the detection reagents containing the enzyme substrate.

-

Incubate at room temperature for approximately 60 minutes to allow the signal to develop.

-

-

Measurement and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal against the logarithm of the ligand concentration to generate a dose-response curve and calculate the EC50 value.

-

References

- 1. MRGPRX2 - Wikipedia [en.wikipedia.org]

- 2. criver.com [criver.com]

- 3. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of MrgprX2 in Non-IgE-Mediated Mast Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, traditionally recognized for their central role in IgE-mediated allergic reactions. However, a growing body of evidence has illuminated a distinct, non-IgE-mediated pathway of mast cell activation orchestrated by the Mas-related G protein-coupled receptor X2 (MrgprX2). This receptor has emerged as a key player in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and adverse drug reactions, often termed pseudo-allergies.[1][2] Understanding the intricacies of MrgprX2 signaling is paramount for the development of novel therapeutics targeting a range of inflammatory and hypersensitivity disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MrgprX2-mediated mast cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

MrgprX2: A Receptor for Diverse Ligands

MrgprX2 is a class A G protein-coupled receptor (GPCR) predominantly expressed on connective tissue mast cells (CTMCs) and to a lesser extent on other immune cells like basophils and eosinophils.[1][3] A hallmark of MrgprX2 is its ability to be activated by a wide array of cationic ligands, a promiscuity that underpins its involvement in diverse biological responses.[4] These ligands can be broadly categorized as:

-

Neuropeptides: Substance P (SP), Cortistatin-14, and Vasoactive Intestinal Peptide (VIP) are potent activators of MrgprX2, linking the nervous and immune systems in processes like neurogenic inflammation and pain.

-

Host Defense Peptides (HDPs): Antimicrobial peptides such as LL-37 and human β-defensins (hBDs) activate mast cells via MrgprX2, highlighting its role in innate immunity.

-

FDA-Approved Drugs: A significant number of pharmaceuticals, including neuromuscular blocking agents (e.g., rocuronium, atracurium), fluoroquinolone antibiotics (e.g., ciprofloxacin), and vancomycin, can directly activate MrgprX2, leading to non-IgE-mediated drug hypersensitivity reactions.

-

Basic Secretagogues: The classic mast cell degranulating agent, compound 48/80, is a potent synthetic agonist of MrgprX2.

The activation of MrgprX2 by such a diverse repertoire of molecules underscores its importance as a sentinel receptor in detecting and responding to a variety of endogenous and exogenous danger signals.

Quantitative Analysis of MrgprX2 Ligand and Antagonist Activity

The potency and efficacy of various ligands and the inhibitory capacity of antagonists are crucial parameters in understanding MrgprX2 pharmacology and for drug development. The following tables summarize key quantitative data from the literature.

Table 1: EC50 Values of MrgprX2 Agonists in Mast Cell Activation Assays

| Agonist | Cell Type | Assay | EC50 Value | Reference |

| Substance P | RBL-MRGPRX2 | β-hexosaminidase release | 3.07 µM | |

| Substance P | LAD2 | β-hexosaminidase release | 5.44 µM | |

| Compound 48/80 | RBL-MRGPRX2 | β-hexosaminidase release | 1.52 µg/mL | |

| Compound 48/80 | LAD2 | β-hexosaminidase release | 0.54 µg/mL | |

| Vancomycin | RBL-MRGPRX2 | β-hexosaminidase release | 0.41 mg/mL | |

| Vancomycin | LAD2 | β-hexosaminidase release | 0.47 mg/mL | |

| Rocuronium | HEK293-MrgprB2 | Calcium mobilization | 22.2 µg/mL | |

| Rocuronium | HEK293-MRGPRX2 | Calcium mobilization | 263 µg/mL | |

| Cortistatin-14 | HEK293-MRGPRX2/Gα15 | Calcium mobilization | ~EC80 concentration used | |

| Morphine | Not specified | Not specified | 4.5 to 7 µM |

Table 2: IC50 Values of MrgprX2 Antagonists

| Antagonist | Ligand | Cell Type | Assay | IC50 Value | Reference |

| Compound A | Cortistatin-14 | HEK293-MRGPRX2/Gα15 | Calcium mobilization | 32.4 nM | |

| Compound B | Cortistatin-14 | HEK293-MRGPRX2/Gα15 | Calcium mobilization | 1.8 nM | |

| Compound B | Substance P | Freshly isolated human skin mast cells | Tryptase release | 0.42 nM | |

| C9 | Substance P, PAMP-12, Rocuronium | RBL-MRGPRX2 | β-hexosaminidase release | ~0.3 µM | |

| C9 | ZINC-3573 | LAD2 | Degranulation | >1 µM |

The MrgprX2 Signaling Cascade

Upon ligand binding, MrgprX2 undergoes a conformational change, initiating a cascade of intracellular signaling events that culminate in mast cell degranulation and the synthesis of pro-inflammatory mediators. The signaling pathway is complex and involves the coordinated action of multiple G proteins and downstream effectors.

G Protein Coupling

MrgprX2 couples to heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families. This dual coupling allows for the activation of distinct downstream pathways that synergize to produce a robust cellular response.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, in concert with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Gαi/o Pathway: The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits released from Gαi/o can also activate other effectors, including phosphoinositide 3-kinase (PI3K).

Key Downstream Signaling Modules

The initial G protein-mediated signals are amplified and diversified through a network of downstream kinases and signaling molecules.

-

Calcium Mobilization: The rapid increase in intracellular calcium concentration is a critical event in mast cell activation, essential for the fusion of granules with the plasma membrane and the release of pre-formed mediators such as histamine and proteases. This initial release from intracellular stores is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is activated downstream of MrgprX2 and plays a crucial role in mast cell degranulation and cytokine production.

-

Phospholipase Cγ (PLCγ): Recent studies have also implicated PLCγ in MrgprX2-mediated signaling, contributing to the regulation of intracellular calcium levels.

-

Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, are activated following MrgprX2 stimulation and are involved in the transcription of genes encoding cytokines and chemokines.

-

Nuclear Factor-κB (NF-κB): This transcription factor is also activated downstream of MrgprX2 and contributes to the production of pro-inflammatory cytokines.

-

β-Arrestin Recruitment: Some MrgprX2 ligands can also induce the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling pathways. Ligands that activate both G protein and β-arrestin pathways are termed "balanced agonists," while those that preferentially activate one are "biased agonists."

Caption: MrgprX2 Signaling Pathway in Mast Cells.

Experimental Protocols for Studying MrgprX2 Activation

Investigating the function of MrgprX2 requires a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a proximal and critical event in the signaling cascade.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM, or FLIPR® Calcium 6 dye). Upon binding of calcium, the dye's fluorescence properties change, which can be measured using a fluorescence plate reader or a flow cytometer.

Materials:

-

MrgprX2-expressing cells (e.g., LAD2, RBL-2H3 transfected with MrgprX2, or primary human mast cells)

-

HEPES-buffered saline (HBS) or Tyrode's buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Probenecid (to prevent dye leakage)

-

MrgprX2 agonist of interest

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system (e.g., FlexStation® 3)

Procedure:

-

Cell Seeding: Seed MrgprX2-expressing cells into the wells of a black, clear-bottom plate at an appropriate density (e.g., 20,000-50,000 cells/well) and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBS.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 1-2 hours in the dark to allow for dye uptake.

-

Washing: Gently wash the cells with HBS containing probenecid to remove excess dye.

-

Assay: Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Inject the MrgprX2 agonist at the desired concentration.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 120 seconds) to capture the calcium transient.

-

Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. The peak fluorescence response is often used for dose-response curve generation and EC50 value calculation.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of pre-formed granular mediators, such as the enzyme β-hexosaminidase, as a measure of mast cell degranulation.

Principle: β-hexosaminidase released from activated mast cells into the supernatant cleaves a substrate (p-nitrophenyl N-acetyl-β-D-glucosaminide, PNAG) to produce a colored product (p-nitrophenol), which can be quantified by measuring absorbance at 405 nm.

Materials:

-

MrgprX2-expressing mast cells (e.g., LAD2, RBL-MRGPRX2)

-

Tyrode's buffer or HEPES buffer with 0.1% BSA

-

MrgprX2 agonist of interest

-

Substrate solution: p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer (pH 4.5)

-

Stop solution: Glycine buffer (pH 10.7)

-

Triton X-100 (for cell lysis to measure total β-hexosaminidase)

-

96-well V-bottom or flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding and Sensitization (if applicable for comparison): Seed mast cells into a 96-well plate (e.g., 10,000-50,000 cells/well).

-

Washing: Wash the cells with buffer to remove any residual media components.

-

Stimulation: Add the MrgprX2 agonist at various concentrations to the wells and incubate at 37°C for 30 minutes. Include a negative control (buffer only) and a positive control for total release (e.g., 0.1% Triton X-100).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Enzymatic Reaction: Add the supernatant to a new plate containing the PNAG substrate solution.

-

Incubate at 37°C for 60-90 minutes.

-

Stopping the Reaction: Add the stop solution to each well. The solution should turn yellow.

-

Measurement of Total Release: To the remaining cell pellets, add Triton X-100 to lyse the cells. Transfer the lysate to a separate plate with the PNAG substrate and follow steps 6 and 7.

-

Absorbance Reading: Measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

High-Throughput Screening (HTS) for MrgprX2 Agonists and Antagonists

HTS assays are essential for identifying novel compounds that modulate MrgprX2 activity.

Principle: Engineered cell lines stably expressing MrgprX2 (e.g., HEK293 or CHO-K1 cells) are used in a high-throughput format to screen large compound libraries. The readout is typically a rapid and robust signal, such as calcium mobilization or β-arrestin recruitment.

Workflow:

-

Assay Development:

-

Generate a stable cell line co-expressing MrgprX2 and a promiscuous G protein (e.g., Gα15) to couple the receptor to a robust calcium signal.

-

Optimize assay conditions, including cell density, dye loading, and agonist concentration (for antagonist screening).

-

-

Primary Screen (Agonist Mode):

-

Dispense MrgprX2-expressing cells into 384- or 1536-well plates.

-

Add compounds from a chemical library at a single high concentration.

-

Measure the response (e.g., calcium flux).

-

Identify "hits" that elicit a response above a defined threshold.

-

-

Primary Screen (Antagonist Mode):

-

Pre-incubate the cells with library compounds.

-

Stimulate the cells with a known MrgprX2 agonist at its EC80 concentration.

-

Measure the response and identify compounds that inhibit the agonist-induced signal.

-

-

Hit Confirmation and Dose-Response:

-

Re-test the primary hits to confirm their activity.

-

Perform dose-response experiments to determine the potency (EC50 or IC50) of the confirmed hits.

-

-

Secondary and Tertiary Assays:

-

Test the confirmed hits in more physiologically relevant cell types (e.g., LAD2 cells or primary mast cells) using functional assays like degranulation.

-

Conduct selectivity assays to ensure the compounds are specific for MrgprX2 and do not act on other receptors.

-

Caption: High-Throughput Screening Workflow for MrgprX2 Modulators.

Conclusion and Future Directions

The discovery of MrgprX2 has fundamentally changed our understanding of mast cell biology, revealing a critical IgE-independent pathway for their activation. This receptor's ability to recognize a diverse array of ligands, from endogenous peptides to common drugs, positions it as a central player in pseudo-allergic reactions, neurogenic inflammation, and innate immunity. The elucidation of its complex signaling network, involving Gαq/11, Gαi/o, and a host of downstream effectors, provides numerous potential targets for therapeutic intervention.

The development of potent and selective MrgprX2 antagonists is a promising avenue for the treatment of conditions such as chronic urticaria, atopic dermatitis, and drug-induced hypersensitivities. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of MrgprX2 in health and disease. Future research will likely focus on the in vivo validation of MrgprX2's role in various pathologies, the development of biased agonists to selectively engage beneficial signaling pathways, and the exploration of the interplay between MrgprX2- and IgE-mediated mast cell activation. A deeper understanding of MrgprX2 will undoubtedly pave the way for novel therapeutic strategies for a wide range of mast cell-driven disorders.

References

- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

MrgprX2 Expression: A Technical Guide for Researchers

An In-depth Technical Guide on the Mas-related G protein-coupled Receptor X2

This guide provides a comprehensive overview of Mas-related G protein-coupled Receptor X2 (MrgprX2) expression across various cell types, its signaling pathways, and detailed protocols for its detection and quantification. It is intended for researchers, scientists, and drug development professionals investigating the role of MrgprX2 in physiology and disease.

MrgprX2 Expression Across Cell Types

MrgprX2 is a G protein-coupled receptor (GPCR) recognized for its role in non-IgE-mediated mast cell activation, contributing to pseudo-allergic reactions, host defense, and neurogenic inflammation.[1][2] While predominantly known as a mast cell receptor, its expression has been identified in several other key immune and neuronal cell types.

Key Cell Types Expressing MrgprX2:

-

Mast Cells (MCs): MrgprX2 is most prominently expressed in connective tissue-type mast cells (MCTC), particularly in the skin and adipose tissue.[1][3] Its expression is significantly lower in lung and gut mast cells.[1] In pathological conditions such as chronic spontaneous urticaria, atopic dermatitis, and cutaneous mastocytosis, the number of MrgprX2-expressing mast cells in the skin is significantly upregulated.

-

Basophils: The expression of MrgprX2 on basophils is a subject of some controversy. Resting basophils in whole blood show minimal to no surface expression. However, the receptor can be rapidly upregulated on the surface following stimulation with anti-IgE or fMLP, or during cell purification processes. Intracellular stores of MrgprX2 are ubiquitously present in resting basophils.

-

Eosinophils: Human peripheral blood eosinophils have been shown to express MrgprX2 at both the mRNA and protein level. Functional responses, such as calcium influx and degranulation, have been demonstrated upon receptor activation.

-

Dorsal Root Ganglion (DRG) Neurons: High levels of MrgprX2 expression are found in a subpopulation of sensory neurons in the dorsal root ganglion. This neuronal expression links MrgprX2 to the perception of itch and pain, and to the process of neurogenic inflammation where neuropeptides like Substance P (SP) released from neurons can activate nearby mast cells via the receptor.

-

Other Cells: While the primary expression is in the cells listed above, some studies have suggested potential expression in keratinocytes, though this is less well-established compared to mast cells and neurons. Neutrophils, however, do not appear to express MrgprX2.

Quantitative Expression Data

Quantifying MrgprX2 expression is crucial for understanding its role in different physiological and pathological contexts. The following tables summarize available quantitative data from the literature.

Table 1: Summary of MrgprX2 Expression in Human Cell Types

| Cell Type | Tissue/Compartment | Expression Level | Method(s) of Detection | References |

| Mast Cells (MCTC) | Skin, Dermis | High / Predominant | IHC, IF, Flow Cytometry, RNA-seq | |

| Mast Cells | Lung, Gut | Low | Transcriptome analysis | |

| Basophils | Peripheral Blood (Resting) | Very Low / None (Surface) | Flow Cytometry, qPCR | |

| Basophils | Peripheral Blood (Activated) | Upregulated (Surface) | Flow Cytometry | |

| Eosinophils | Peripheral Blood | Significant | Flow Cytometry, RT-PCR, Western Blot | |

| DRG Neurons | Dorsal Root Ganglion | High | IHC, qPCR, RNA-seq | |

| Neutrophils | Peripheral Blood | Not Detected | Flow Cytometry, RT-PCR | |

| Keratinocytes | Skin, Epidermis | Low / Controversial | RNA-seq, IHC |

Table 2: Quantitative MrgprX2 Expression in Disease States

| Disease | Tissue/Cell | Quantitative Finding | Method | References |

| Maculopapular Cutaneous Mastocytosis (Lesional Skin) | Mast Cells | 15.12 cells/mm² (vs. 5.51 in healthy) | Immunohistochemistry | |

| Indolent Systemic Mastocytosis (Lesional Skin) | Total MrgprX2+ Cells | Median 22.3 cells/mm² (vs. 2.9 in healthy) | Immunohistochemistry | |

| Chronic Urticaria (CU) | Basophils (Unstimulated) | 2.4% positive cells (vs. 1.5% in healthy) | Flow Cytometry | |

| Chronic Urticaria (CU) | Whole Blood | Mean 75.88 ng/mL (vs. <60.91 in healthy) | ELISA |

MrgprX2 Signaling Pathways

Activation of MrgprX2 by its diverse ligands (e.g., Substance P, LL-37, ciprofloxacin) initiates a complex network of intracellular signaling cascades. The receptor couples primarily to Gαq and Gαi proteins and can also signal through β-arrestin pathways, sometimes in a ligand-biased manner.

G-Protein-Mediated Signaling

Upon agonist binding, MrgprX2 activates both Gαq and Gαi pathways.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a critical step for mast cell degranulation.

-

Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can enhance Ca²⁺ influx and degranulation. The Gβγ subunits released from Gαi can also activate Phosphoinositide 3-kinase (PI3K), which is involved in cell migration and cytokine production.

β-Arrestin-Mediated Signaling and Biased Agonism

Beyond G-protein coupling, MrgprX2 can recruit β-arrestins. This process is crucial for receptor desensitization and internalization, but also for initiating G-protein-independent signaling cascades, such as the activation of ERK pathways.

Interestingly, different ligands can stabilize distinct receptor conformations, leading to "biased agonism".

-

G-protein-biased agonists (e.g., Icatibant) preferentially activate G-protein pathways, leading to strong degranulation without significant receptor internalization.

-

β-arrestin-biased agonists (e.g., Substance P) show a preference for recruiting β-arrestins, leading to receptor internalization.

-

Balanced agonists (e.g., Compound 48/80, Codeine) activate both G-protein and β-arrestin pathways simultaneously.

Experimental Protocols for MrgprX2 Detection

Accurate detection and quantification of MrgprX2 are essential for research. Below are detailed protocols for common experimental techniques.

Flow Cytometry for Cell Surface and Intracellular MrgprX2

This protocol is adapted for analyzing MrgprX2 on immune cells like basophils, eosinophils, or cultured mast cells.

-

Cell Preparation:

-

Isolate cells of interest (e.g., from peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting).

-

For whole blood analysis of basophils, collect blood in EDTA tubes.

-

Wash 0.5 x 10⁶ cells with FACS buffer (PBS containing 2% FCS and 0.02% sodium azide).

-

-

Surface Staining:

-

Resuspend cells in 100 µL of FACS buffer.

-

Add PE-conjugated anti-human MrgprX2 antibody and other cell surface markers (e.g., anti-c-Kit, anti-FcεRI for mast cells; anti-IgE for basophils).

-

Incubate in the dark for 30 minutes at 4°C.

-

Wash cells twice with 1 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.

-

-

Fixation and Permeabilization (for intracellular staining):

-

Following surface staining, fix cells using a commercial fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer) for 20 minutes at 37°C.

-

Wash cells and permeabilize with a buffer containing a mild detergent (e.g., PBS with 0.1% Triton X-100 or saponin).

-

-

Intracellular Staining:

-

Add the anti-human MrgprX2-PE antibody diluted in permeabilization buffer.

-

Incubate for 20-30 minutes at 4°C.

-

Wash cells twice with permeabilization buffer, followed by a final wash in FACS buffer.

-

-

Data Acquisition:

-

Resuspend cells in 200-400 µL of FACS buffer.

-

Acquire data on a flow cytometer (e.g., BD LSR II).

-

Analyze the data using appropriate software (e.g., FlowJo), gating on the cell population of interest. Use an isotype control to set the gate for MrgprX2 positivity.

-

Immunohistochemistry (IHC) for MrgprX2 in Tissue

This protocol is for detecting MrgprX2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as skin biopsies.

-

Slide Preparation:

-

Cut 5-µm sections from the FFPE tissue block and mount on charged slides.

-

Bake slides at 60°C for 1 hour.

-

Deparaffinize sections through a series of xylene baths and rehydrate through graded ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced antigen retrieval. For anti-MrgprX2 (e.g., ab167125), enzymatic pretreatment is recommended. Alternatively, a citrate buffer (pH 6.0) can be used in a pressure cooker or water bath.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

-

Wash slides in a wash buffer (e.g., TBS with 0.05% Tween-20).

-

Apply a protein block (e.g., 5% normal goat serum) for 30-60 minutes to prevent non-specific binding.

-

Incubate with the primary anti-MrgprX2 antibody (e.g., 1:100 to 1:500 dilution) overnight at 4°C in a humidified chamber. A negative control slide without the primary antibody should be included.

-

Wash slides, then apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate (for ABC methods) or an HRP-polymer-conjugated secondary antibody (for polymer-based methods).

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

-

Counterstain with Mayer's hematoxylin to visualize nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Image using a light microscope. For co-localization, an immunofluorescence protocol with fluorescently-labeled secondary antibodies can be used.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA to quantify MrgprX2 in samples like whole blood lysates.

-

Plate Coating:

-

Coat a 96-well high-binding microplate with a capture anti-MrgprX2 antibody (e.g., monoclonal) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times.

-

-

Sample and Standard Incubation:

-

Prepare a standard curve using recombinant human MrgprX2 protein.

-

Prepare samples (e.g., leukocyte membrane protein extracts from whole blood).

-

Add 100 µL of standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 5 times.

-

-

Detection Antibody:

-

Add 100 µL of a biotinylated detection anti-MrgprX2 antibody (e.g., polyclonal) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 5 times.

-

-

Signal Development:

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate 7 times.

-

Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

-

Measurement:

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of MrgprX2 in the samples by interpolating from the standard curve.

-

References

Pharmacological Profile of MrgprX2 Antagonists: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in drug development, primarily due to its significant role in mediating IgE-independent mast cell degranulation.[1][2] Activation of MrgprX2 by a wide array of endogenous and exogenous ligands—including neuropeptides, antimicrobial peptides, and various clinically used drugs—can trigger the release of histamine, tryptase, and other inflammatory mediators.[3][4][5] This response is implicated in the pathophysiology of numerous mast cell-driven disorders such as chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions. Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for these conditions.

This technical guide provides a comprehensive overview of the pharmacological properties of MrgprX2 antagonists. Due to limited publicly available data on a specific compound referred to as "MrgprX2 antagonist-6," this document focuses on the well-characterized pharmacological profiles of representative, potent, and selective MrgprX2 antagonists described in the scientific literature, such as Compound B and C9.

Mechanism of Action

MrgprX2 antagonists function by competitively binding to the MrgprX2 receptor on mast cells, thereby preventing its activation by various agonists. This blockade inhibits the downstream signaling cascade that leads to mast cell degranulation and the subsequent release of inflammatory mediators. The receptor couples to both Gq and Gi proteins, and its activation leads to an increase in intracellular calcium. Potent antagonists effectively block this agonist-induced calcium mobilization. Some antagonists, like C9, have been identified as inverse agonists, meaning they can inhibit the basal, ligand-independent activity of the receptor.

Signaling Pathway of MrgprX2 Activation and Antagonist Inhibition

Caption: MrgprX2 signaling pathway and point of antagonist inhibition.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and efficacy of representative MrgprX2 antagonists from published studies. These compounds demonstrate potent inhibition of MrgprX2 activation by various agonists.

Table 1: In Vitro Potency of Representative MrgprX2 Antagonists

| Antagonist | Assay Type | Agonist | Cell Type | IC50 / Ki | Reference |

| Compound B | Tryptase Release | Substance P | Human Skin Mast Cells | 0.42 nM (IC50) | |

| C9 | Degranulation | Substance P | RBL-2H3-MrgprX2 | ~300 nM (IC50) | |

| C9 | Degranulation | PAMP-12 | RBL-2H3-MrgprX2 | ~300 nM (IC50) | |

| C9 | Degranulation | Rocuronium | RBL-2H3-MrgprX2 | ~300 nM (IC50) | |

| PSB-172656 | Ca²⁺ Mobilization | - | - | 0.142 nM (Ki) |

Table 2: In Vivo and Ex Vivo Efficacy of Representative MrgprX2 Antagonists

| Antagonist | Model | Assay | Effect | Reference |

| Compound B | MrgprX2 Knock-in Mice | Compound 48/80-induced Itch | Blocked scratching behavior | |

| Compound B | Human Skin Explant | Substance P-induced Histamine Release | Potent blockade of histamine release | |

| Oral Antagonists | MrgprX2 Knock-in Mice | Agonist-induced Vascular Permeability | Inhibition of degranulation and permeability |

Experimental Protocols